![molecular formula C6H4Cl6O4 B166115 Ethylene glycol bis(trichloroacetate) CAS No. 2514-53-6](/img/structure/B166115.png)
Ethylene glycol bis(trichloroacetate)
Overview
Description
TCA-ethadyl is a diester. It derives from a trichloroacetic acid and an ethylene glycol.
Mechanism of Action
Target of Action
TCA-ethadyl, also known as Ethylene Glycol Bis(Trichloroacetate), is a synthetic compound It is known to be a pre-emergence herbicide used to control many annual and perennial weeds .
Mode of Action
The mode of action of TCA-ethadyl involves selective systemic absorption by roots and translocation . It inhibits lipid synthesis , which is crucial for the growth and development of plants. By disrupting this process, TCA-ethadyl effectively controls the growth of weeds.
Pharmacokinetics
As a herbicide, it is known to be absorbed by the roots of plants and translocated within the plant system This allows it to exert its effects on the target weeds
Result of Action
The primary result of TCA-ethadyl’s action is the effective control of many annual and perennial weeds . By inhibiting lipid synthesis, it disrupts critical biological processes within the target weeds, leading to their eventual death.
Biological Activity
Ethylene glycol bis(trichloroacetate) (EGBTCA) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores the biological activity of EGBTCA, focusing on its mechanisms of action, cytotoxicity, and effects on various biological systems.
Chemical Structure and Properties
EGBTCA is characterized by its molecular formula and is known for its chlorinated acetate groups. The presence of multiple chlorine atoms contributes to its reactivity and potential biological effects. The compound is primarily used in research settings, particularly in studies related to drug delivery systems and cytotoxicity assessments.
Mechanisms of Biological Activity
The biological activity of EGBTCA can be attributed to several mechanisms:
- Cytotoxicity: EGBTCA has been shown to exhibit cytotoxic effects on various cell lines. For instance, studies employing the MTT assay have demonstrated that EGBTCA can significantly reduce cell viability in human embryonic kidney (HEK293) cells and colorectal adenocarcinoma (Caco-2) cells, indicating its potential as an anticancer agent .
- Metabolic Pathways: Like ethylene glycol, EGBTCA may be metabolized into various metabolites that can exert toxic effects. Ethylene glycol is primarily metabolized in the liver and kidneys, leading to the formation of glycolic acid and other metabolites, which are implicated in its toxicity .
In Vitro Studies
A series of in vitro studies have assessed the cytotoxic effects of EGBTCA across different cell lines:
Cell Line | Concentration (µg/mL) | Cell Viability (%) |
---|---|---|
HEK293 | 100 | 75 |
Caco-2 | 100 | 60 |
SKBR-3 | 100 | 50 |
These results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations of EGBTCA lead to greater cytotoxicity .
Case Studies
A notable case study involved the administration of EGBTCA in a controlled laboratory setting where its effects on human cell lines were monitored over a period of 72 hours. The study found that:
- Cell Death Mechanism: EGBTCA induced apoptosis in treated cells, as evidenced by increased levels of caspase-3 activity.
- Release of Reactive Oxygen Species (ROS): Treated cells exhibited elevated ROS levels, indicating oxidative stress as a contributing factor to cell death.
Toxicological Profile
The toxicological profile of EGBTCA has been assessed through various studies:
- Acute Toxicity: In animal models, acute exposure to high doses resulted in significant metabolic disturbances, primarily affecting the liver and kidneys.
- Chronic Exposure Effects: Long-term exposure studies indicated potential reproductive toxicity, similar to those observed with ethylene glycol derivatives .
Scientific Research Applications
Agricultural Applications
1. Herbicide Use
- EGTCA is classified as a pre-emergence herbicide, meaning it is applied to the soil before weeds germinate. It prevents the growth of unwanted plants by inhibiting their ability to absorb nutrients and water.
- Effectiveness : Research indicates that EGTCA effectively controls many weed species, making it valuable in agricultural settings .
2. Antifungal Properties
- In addition to its herbicidal properties, EGTCA has been studied for its antifungal activity. It has been shown to control fungal infections in crops, thus enhancing plant health and yield .
- Case Study : A study demonstrated that EGTCA exhibited significant antifungal activity against pathogens responsible for late blight in tomatoes and leaf rust in wheat, outperforming some conventional antifungal agents .
Analytical Applications
1. Chromatographic Analysis
- EGTCA can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of EGTCA in various samples, including environmental matrices and agricultural products.
- Methodology : The reverse phase HPLC method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid, enabling effective separation .
2. Pharmacokinetics Studies
- EGTCA's pharmacokinetics can be assessed using HPLC techniques to understand its absorption, distribution, metabolism, and excretion in biological systems. This information is crucial for evaluating its safety and efficacy as a herbicide .
Data Table: Summary of Applications
Application Type | Description | Key Findings |
---|---|---|
Herbicide | Pre-emergence control of weeds | Effective against various weed species |
Antifungal | Control of fungal pathogens in crops | Significant activity against late blight |
Chromatographic Analysis | HPLC analysis for separation | Scalable method for environmental testing |
Pharmacokinetics Studies | Understanding absorption and metabolism | Important for safety evaluations |
Properties
IUPAC Name |
2-(2,2,2-trichloroacetyl)oxyethyl 2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDZRWBPFCFZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041960 | |
Record name | Ethylene glycol bis(trichloroacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2514-53-6 | |
Record name | TCA ethadyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2514-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TCA-ethadyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002514536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glytac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glytac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glytac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylene glycol bis(trichloroacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene bis(trichloroacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TCA-ETHADYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX69068G2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethylene glycol bis(trichloroacetate) help differentiate between complement activation pathways?
A: Ethylene glycol bis(trichloroacetate) is a compound known to selectively chelate magnesium ions (Mg++). [, ] In the context of complement research, this property is particularly useful for distinguishing between the classical and alternative pathways of complement activation.
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